1,4-Dinitro-1H-imidazole
Overview
Description
1,4-Dinitro-1H-imidazole is a useful research compound. Its molecular formula is C3H2N4O4 and its molecular weight is 158.07 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
1,4-Dinitro-1H-imidazole is a type of imidazole, a class of organic compounds that are key components to functional molecules used in a variety of everyday applications It’s known that imidazoles have a diverse range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Mode of Action
For instance, one study reported a protocol for the cyclization of amido-nitriles to form disubstituted imidazoles, which proceeded via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Biochemical Pathways
A related compound, 5-methyl-1,4-dinitro-1h-imidazole (dni), has been described as an effective tool for nitrating tyrosine residues in proteins under 390 nm irradiation . This suggests that this compound might also affect protein structure and function by modifying tyrosine residues.
Result of Action
It’s known that imidazoles can have a variety of effects depending on their specific structures and targets . For instance, the photochemical nitrating agent 5-methyl-1,4-dinitro-1H-imidazole (DNI) has been shown to nitrate tyrosine residues in proteins, which can affect protein structure and function .
Action Environment
It’s known that the synthesis and reactions of imidazoles can be influenced by various factors, including reaction conditions and the presence of different functional groups .
Biochemical Analysis
Biochemical Properties
1,4-Dinitro-1H-imidazole has been described as an effective tool for nitrating tyrosine residues in proteins under 390 nm irradiation . This implies that this compound interacts with proteins and can modify their structure and function .
Cellular Effects
The cellular effects of this compound have been observed in bovine aortic endothelial cells . Upon photolysis of this compound, intracellular nitrogen dioxide production was evidenced by the nitration of the tyrosine analog probe p-hydroxyphenylacetic acid (PHPA) and cellular protein tyrosine nitration .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of nitrogen dioxide upon irradiation, implying the homolysis of the N–N bond in the this compound molecule . This leads to the nitration of tyrosine residues in proteins .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been fully elucidated. It has been shown that irradiation of this compound at different wavelengths produced tyrosine nitration, with yields approaching approximately 30% with respect to this compound at 290 nm exposure .
Properties
IUPAC Name |
1,4-dinitroimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N4O4/c8-6(9)3-1-5(2-4-3)7(10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPSREFSUPXCMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409109 | |
Record name | 1,4-DINITRO-1H-IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19182-81-1 | |
Record name | 1,4-DINITRO-1H-IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,4-dinitro-1H-imidazole interact with its target and what are the downstream effects?
A: While the provided abstracts don't delve into specific biological targets, they highlight the unique reactivity of this compound. One study focuses on its ANRORC-like reactivity [, ], describing a ring transformation reaction with aniline derivatives. This reaction involves an initial nucleophilic attack on the imidazole ring, ultimately leading to the formation of aniline products. Another study demonstrates that this compound derivatives can act as photochemical nitrating agents, inducing tyrosine nitration in proteins both in vitro and in cellula [, ]. This modification can significantly impact protein structure and function.
Q2: Can you elaborate on the structural characteristics of this compound?
A: While the abstracts don't explicitly provide the molecular formula, weight, or spectroscopic data, this compound can be structurally characterized by its imidazole ring bearing two nitro groups at the 1 and 4 positions. This specific arrangement contributes to its unique reactivity, as highlighted in the ANRORC mechanism [, ].
Q3: Have computational chemistry methods been used to study this compound?
A: Yes, the studies on ANRORC reactivity utilize computational methods to explore the reaction mechanism [, ]. They employ potential energy surface (PES) analysis to determine the most favorable reaction pathways and identify the rate-determining steps. Additionally, they use the distortion/interaction model to evaluate the influence of tether strain and steric effects on the reaction.
Q4: What are the potential applications of this compound in research?
A: Beyond its use as a reagent in organic synthesis [, ], the photochemical properties of this compound derivatives [, ] present opportunities for studying protein tyrosine nitration. This post-translational modification plays a role in various cellular processes and diseases. The ability to induce targeted nitration with these compounds could be valuable for investigating its downstream effects.
Q5: Are there any safety concerns associated with working with this compound?
A: While not explicitly discussed in the provided abstracts, a dedicated review on 1,4-dinitro-1H-imidazoles emphasizes the hazards associated with these compounds []. It's crucial to consult relevant safety data sheets and handle these compounds with caution, following appropriate laboratory practices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.